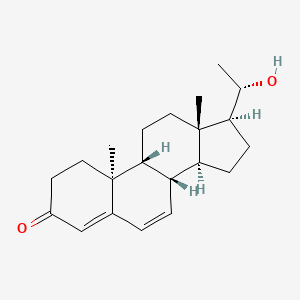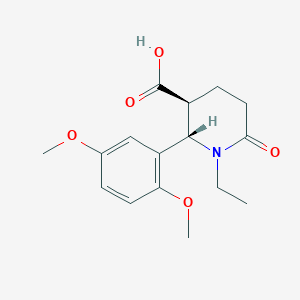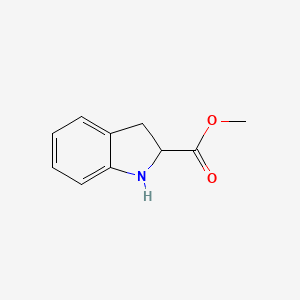![molecular formula C8H14ClN3 B3025507 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1194374-10-1](/img/structure/B3025507.png)
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride
Übersicht
Beschreibung
“4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a chemical compound with the molecular formula C8H13N3 . It has an average mass of 151.209 Da and a monoisotopic mass of 151.110947 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . This core structure is further substituted with two methyl groups at the 7-position and is in a tetrahydro form .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H13N3), average mass (151.209 Da), and monoisotopic mass (151.110947 Da) . Additional properties such as melting point, boiling point, and density would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Structural and Tautomeric Studies
Research has shown that compounds similar to 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibit interesting structural and tautomeric properties. For instance, a study on 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a compound with a similar structure, highlighted its existence as a zwitterion in crystals but noted instability in solution. This instability leads to a complex mixture of transformation products upon attempts at chromatographic purification, recrystallization, or synthesis through condensation processes. The research identified several transformation products and analyzed their structures using NMR spectroscopy and X-ray analysis, providing insights into the tautomerism and stability of such compounds (Gubaidullin et al., 2014).
Molecular Conformations and Hydrogen Bonding
Another study focused on the synthesis and analysis of molecular conformations and hydrogen bonding patterns of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. The research detailed how the reduced pyridine ring in these compounds adopts a half-chair conformation, with variations in the molecular conformations and hydrogen bonding patterns leading to different dimensional structures in crystals. This study contributes to the understanding of how subtle changes in molecular structure can significantly impact the physical properties and interactions of these compounds (Sagar et al., 2017).
Corrosion Inhibition Properties
Research into the corrosion inhibition properties of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to this compound, has been conducted. One study synthesized five pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel in a hydrochloric acid environment. The findings indicated that these derivatives act as mixed-type corrosion inhibitors, highlighting the potential application of similar compounds in protecting metals from corrosion (Dandia et al., 2013).
Wirkmechanismus
Target of Action
The primary target of 4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride is the c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .
Mode of Action
This compound interacts with its target, c-Met kinase, by inhibiting its enzymatic activity . This interaction results in the suppression of the kinase’s function, thereby affecting the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase by this compound affects various biochemical pathways. These pathways primarily involve cellular growth and migration . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cellular growth and migration . By inhibiting c-Met kinase, the compound can potentially suppress tumor growth and metastasis .
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, an enzyme involved in cell growth and differentiation . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other proteins and biomolecules, potentially influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines such as MKN45, EBC-1, and PC-3, the compound has demonstrated potent inhibitory effects on cell proliferation . It influences cell signaling pathways, including those mediated by c-Met kinase, leading to altered gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and inhibition of cell migration, making it a potential candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of c-Met kinase, the compound prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell growth and survival . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. The compound may also interact with other biomolecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Eigenschaften
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;/h4,9H,3,5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBVCQRCXEFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NN=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656806 | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194374-10-1, 635712-89-9 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-7,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid](/img/structure/B3025427.png)









